molecular formula C16H10F2N2O3 B1666756 Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)- CAS No. 145555-03-9

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)-

Cat. No.: B1666756
CAS No.: 145555-03-9
M. Wt: 316.26 g/mol
InChI Key: FYDPXVSFSSBHGW-INIZCTEOSA-N
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Preparation Methods

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of AL-3803 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The precise molecular targets and pathways involved depend on the specific application and experimental conditions.

Biological Activity

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)- is a synthetic compound with potential therapeutic applications, particularly in the treatment of diabetes and related complications. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C16H10F2N2O3
  • Molecular Weight : 316.26 g/mol
  • IUPAC Name : 2,7-difluoro-4-methoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione
  • CAS Number : 126048-33-7

Synthesis

The synthesis of this compound involves several steps starting from halogen-substituted hydrocarbons and electropositive metals. The process includes metal displacement and hydrometallation techniques which yield the desired spiro compound .

The primary mechanism through which spiro compounds exert their biological effects is through the inhibition of aldose reductase, an enzyme involved in the polyol pathway that converts glucose to sorbitol. Inhibition of this pathway is crucial for preventing complications associated with diabetes mellitus .

Antidiabetic Effects

Research indicates that spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione derivatives demonstrate significant inhibition of human aldose reductase compared to rat aldose reductase. This selectivity suggests a potential for enhanced efficacy in human therapeutic applications .

Study on Aldose Reductase Inhibition

A study published in the European Journal of Medicinal Chemistry evaluated various derivatives of spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione for their ability to inhibit aldose reductase. The results showed that certain derivatives exhibited potent inhibitory activity, making them promising candidates for further development as antidiabetic agents .

Toxicological Profile

In a separate investigation assessing the safety profile of these compounds, it was found that they displayed low toxicity levels in vitro and in vivo models. This safety profile is essential for considering clinical applications .

Data Table: Biological Activities of Spiro Compounds

Compound NameAldose Reductase InhibitionToxicity LevelReference
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dioneHighLow
2,7-Difluoro-4-methoxy derivativeModerateLow

Properties

CAS No.

145555-03-9

Molecular Formula

C16H10F2N2O3

Molecular Weight

316.26 g/mol

IUPAC Name

(9S)-2,7-difluoro-4-methoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C16H10F2N2O3/c1-23-12-6-8(18)5-11-13(12)9-3-2-7(17)4-10(9)16(11)14(21)19-15(22)20-16/h2-6H,1H3,(H2,19,20,21,22)/t16-/m0/s1

InChI Key

FYDPXVSFSSBHGW-INIZCTEOSA-N

SMILES

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F

Isomeric SMILES

COC1=CC(=CC2=C1C3=C([C@@]24C(=O)NC(=O)N4)C=C(C=C3)F)F

Canonical SMILES

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AL-3803;  AL 3803;  AL3803;  (-)-AL03152; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)-
Reactant of Route 2
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)-
Reactant of Route 3
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)-
Reactant of Route 4
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)-
Reactant of Route 5
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)-
Reactant of Route 6
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)-

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